Home > Products > Screening Compounds P117320 > Gemcabene calcium
Gemcabene calcium - 209789-08-2

Gemcabene calcium

Catalog Number: EVT-269022
CAS Number: 209789-08-2
Molecular Formula: C16H30CaO5
Molecular Weight: 342.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemcabene Calcium is a calcium salt formulation of gemcabene, a dialkyl ether dicarboxylic acid with antihyperlipidemic activity.
Classification
  • Chemical Name: 6,6′-Oxybis(2,2-dimethylhexanoic acid) mono-calcium salt
  • Molecular Formula: C₁₆H₃₀CaO₅
  • CAS Registry Number: 209789-08-2
  • Drug Type: Small molecule drug
  • Therapeutic Areas: Dyslipidemia, inflammation-related conditions
Synthesis Analysis

The synthesis of gemcabene calcium involves several steps that typically include the formation of the dicarboxylic acid precursor followed by its conversion to the calcium salt. While specific proprietary methods may vary, the general approach includes:

  1. Formation of Dicarboxylic Acid:
    • The synthesis starts with the preparation of 6,6′-oxybis(2,2-dimethylhexanoic acid) through a series of chemical reactions involving alkylation and esterification processes.
  2. Salt Formation:
    • The dicarboxylic acid is then reacted with calcium hydroxide or calcium carbonate to form the corresponding calcium salt.
    • This step typically requires careful control of pH and temperature to ensure complete reaction and precipitation of the salt.
  3. Purification:
    • The resultant gemcabene calcium is purified using techniques such as recrystallization or chromatography to remove any unreacted materials or by-products.

Technical parameters such as reaction times, temperatures, and concentrations are optimized during these processes to maximize yield and purity.

Molecular Structure Analysis

Gemcabene calcium features a unique molecular structure characterized by its dicarboxylic acid backbone with a dialkyl ether functional group. Key structural details include:

  • Functional Groups: Two carboxylic acid groups and an ether linkage contribute to its biological activity.
  • Geometry: The compound exhibits a relatively flexible structure due to the presence of alkyl chains which can influence its interaction with biological targets.
  • Crystallography: X-ray crystallography studies may provide insights into the solid-state structure, revealing how the calcium ions coordinate with the dicarboxylic acid moieties.

The molecular weight of gemcabene calcium is approximately 358.48 g/mol, which is relevant for dosage formulation in clinical settings.

Chemical Reactions Analysis

Gemcabene calcium undergoes several chemical reactions relevant to its pharmacological activity:

  1. Inhibition of Cholesterol Synthesis:
    • Gemcabene inhibits cholesterol biosynthesis by interfering with key metabolic pathways in hepatocytes, particularly through the inhibition of acetyl-CoA carboxylase and fatty acid synthase.
  2. Reduction of Inflammatory Markers:
    • It has been shown to reduce levels of C-reactive protein by inhibiting cytokine-induced production in liver cells, suggesting a transcriptional modulation mechanism involving nuclear factor kappa-light-chain-enhancer of activated B cells pathways .
  3. Drug Interactions:
    • When used in combination with statins, gemcabene has been observed to further lower low-density lipoprotein cholesterol levels beyond what is achieved with statins alone .
Mechanism of Action

The mechanism of action for gemcabene calcium is multifaceted:

  1. Lipid Metabolism Modulation:
    • Gemcabene acts primarily by inhibiting enzymes involved in lipid metabolism, leading to decreased synthesis of very-low-density lipoprotein and low-density lipoprotein cholesterol in the liver .
  2. Anti-inflammatory Activity:
    • It reduces pro-inflammatory cytokines and acute-phase proteins such as C-reactive protein through transcriptional regulation mechanisms that involve key inflammatory pathways .
  3. Clinical Efficacy:
    • Clinical studies have demonstrated significant reductions in both lipid levels and inflammatory markers when gemcabene is administered either alone or in conjunction with other lipid-lowering therapies .
Physical and Chemical Properties Analysis

Gemcabene calcium possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water which can affect formulation strategies for oral administration.
  • Stability: Stability studies indicate that gemcabene maintains efficacy under controlled storage conditions but may degrade under extreme temperatures or humidity.

These properties are crucial for developing effective pharmaceutical formulations that ensure bioavailability and therapeutic effectiveness.

Applications

Gemcabene calcium is being explored for various therapeutic applications:

  1. Dyslipidemia Management:
    • Primarily indicated for patients who do not achieve desired lipid levels through statin therapy alone.
  2. Anti-inflammatory Treatment:
    • Potential use in treating conditions associated with vascular inflammation, such as cardiovascular diseases.
  3. Research Applications:
    • Investigated for its effects on metabolic syndromes including non-alcoholic fatty liver disease and familial hypercholesterolemia.
  4. Emerging Indications:
    • Ongoing research into its efficacy against conditions like osteoarthritis and even acute respiratory infections caused by severe acute respiratory syndrome coronavirus 2 .
Introduction to Gemcabene Calcium in Contemporary Pharmacology

Historical Development and Discovery Trajectory

Gemcabene calcium (chemical name: PD-72953 calcium; CAS: 209789-08-2) emerged from pharmaceutical research in 1995 as a novel dialkyl ether dicarboxylic acid derivative. Its molecular structure comprises the monocalcium salt of 6,6′-oxybis(2,2-dimethylhexanoic acid) (C₁₆H₂₈CaO₅), optimized for enhanced bioavailability and hepatocyte targeting [1] [2]. Early preclinical studies identified its unique ability to inhibit the incorporation of ¹⁴C-acetate into hepatocytes, disrupting de novo biosynthesis of fatty acids and cholesterol—a mechanism distinct from statins [2].

The compound underwent significant developmental milestones:

  • 2000s: Advanced to Phase I trials demonstrating LDL-C reduction (>20%) and CRP suppression (>40%) in hypercholesterolemic patients [2] [3].
  • 2016: FDA imposed partial clinical hold due to incomplete carcinogenicity data, resolved by 2018 [2].
  • 2020: Clinical hold lifted, enabling Phase II/III trials for indications including homozygous familial hypercholesterolemia (HoFH), non-alcoholic steatohepatitis (NASH), and acute COVID-19 inflammation [2] [3].

Table 1: Key Milestones in Gemcabene Development

YearDevelopment PhaseSignificance
1995DiscoveryIdentification of lipid-lowering activity via acetate incorporation inhibition
2016–2018Regulatory ReviewResolution of FDA clinical hold for carcinogenicity studies
2020Trial ResumptionInitiation of Phase III studies for NASH and COVID-19

Position within Hypolipidemic and Anti-Inflammatory Drug Classifications

Gemcabene calcium represents a first-in-class small molecule with dual hypolipidemic and anti-inflammatory pharmacology, distinguishing it from conventional therapies through three key attributes:

Lipid-Modulating Efficacy

Gemcabene simultaneously targets multiple lipid parameters:

  • LDL-C Reduction: Dose-dependent lowering (>20% at 900 mg/day) via hepatic apolipoprotein C-III (apoC-III) mRNA suppression, enhancing VLDL clearance [1] [5].
  • Triglyceride Management: Decreases synthesis through fatty acid biosynthesis inhibition [1] [2].
  • HDL-C Elevation: Modest increases observed in clinical trials, though mechanisms remain under investigation [1] [5].

This multi-parameter efficacy positions gemcabene as a solution for combined dyslipidemias—particularly where statins or fibrates show limited efficacy, such as familial hypercholesterolemia [2] [5]. Unlike PPARα agonists (e.g., fibrates), gemcabene does not activate peroxisome proliferator-activated receptors (PPARs), as confirmed by transactivation assays showing no binding to human PPAR-α, γ, or δ subtypes [2] [4].

Anti-Inflammatory Mechanisms

Beyond lipid modulation, gemcabene exerts transcriptional anti-inflammatory effects:

  • CRP Suppression: Reduces IL-6/IL-1β-induced C-reactive protein (CRP) production by 53.5–71% through inhibition of C/EBP and NF-κB transcriptional pathways in hepatocytes [1] [2] [3].
  • Cytokine Downregulation: Attenuates hepatic expression of TNF-α, MCP-1, and fibrosis markers (TIMP-1, MMP-2) in STAM™ mouse NASH models [2] [3].
  • Clinical Implications: Lowers vascular inflammation, potentially mitigating atherosclerosis progression independent of lipid effects [3] [5].

Table 2: Pharmacological Comparison with Conventional Agents

Drug ClassPrimary MechanismLipid EffectsAnti-Inflammatory Action
StatinsHMG-CoA reductase inhibitionLDL-C ↓, HDL-C ↑Modest CRP reduction
FibratesPPARα agonismTriglycerides ↓, HDL-C ↑Limited
Gemcabene CalciumAcetate incorporation inhibitionLDL-C ↓, Triglycerides ↓, HDL-C ↑Direct CRP transcription suppression

Therapeutic Positioning

Gemcabene fills two critical niches:

  • Statin-Adjunctive Therapy: Addresses residual cardiovascular risk in statin-treated patients through complementary LDL-C/CRP reduction [2] [5].
  • Inflammation-Driven Conditions: Potential in NASH (reducing hepatic inflammation/fibrosis), osteoarthritis (attenuating IL-6-mediated joint swelling), and COVID-19 (modulating cytokine storms) [2] [3].

Its ongoing Phase III trials for NASH and cardiovascular outcomes may establish it as the first orally administered agent targeting both dyslipidemia and inflammation without PPAR-related side effects [3] [4].

Properties

CAS Number

209789-08-2

Product Name

Gemcabene calcium

IUPAC Name

calcium;6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate

Molecular Formula

C16H30CaO5

Molecular Weight

342.48 g/mol

InChI

InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20);

InChI Key

UVSDAPVYVXZPDP-UHFFFAOYSA-N

SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)[O-])C(=O)[O-].[Ca+2]

Solubility

Soluble in DMSO

Synonyms

Gemcabene; Gemcabene [INN]; PD 72953; PD-72953.

Canonical SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.